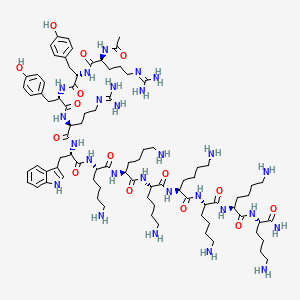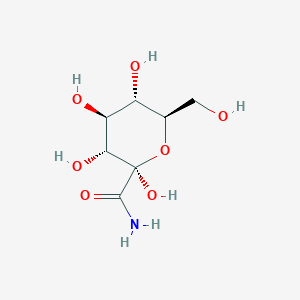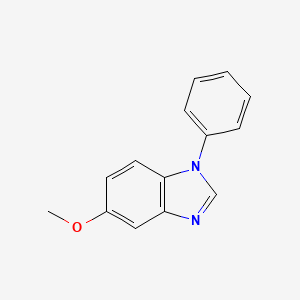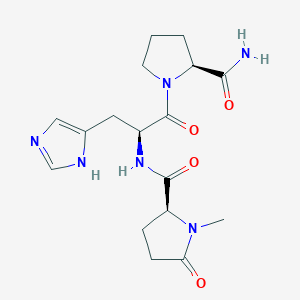
L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SER-100 is under investigation in clinical trial NCT01987284 (SER100 in Isolated Systolic Hypertension).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Synthesis Techniques : The synthesis of complex peptides such as L-Lysinamide involves condensation reactions and the use of protecting groups to shield certain functional groups during synthesis. For instance, in the synthesis of α-MSH (melanocyte-stimulating hormone) analogs, similar techniques are used, demonstrating the complexity and precision required in peptide synthesis (Guttmann & Boissonnas, 1959).
Molecular Structure Analysis : Studies like the molecular structure determination of L-lysyl-L-tyrosyl-L-serine acetate provide insights into the structural aspects of similar peptides. These investigations reveal information about the peptide's backbone torsional angles, side-chain conformations, and interactions with other molecules (Verdaguer, Fita, & Subirana, 1990).
Biological Properties and Applications
Protein Fluorescence : Research on tryptophyl and tyrosyl residues in proteins, like the study on human serum albumin, can be extrapolated to understand the fluorescence properties of peptides containing these amino acids. This has implications in studying protein structure and dynamics (Longworth, 1981).
Peptide Conformation Studies : Sequential copolypeptides containing lysine and tyrosine have been studied for their conformational properties. Such research is crucial for understanding how peptides like L-Lysinamide adopt specific structures and how these structures relate to their function (St. Pierre, Ingwall, Verlander, & Goodman, 1978).
Immuno-Regulatory Effects : Peptides similar to L-Lysinamide have been studied for their immuno-regulating properties. For instance, research on thymopentin analogs has shown significant immuno-stimulating potencies, indicating the potential of such peptides in immunological applications (Kisfaludy et al., 1983).
Enzymatic Interactions
Enzyme Inhibition Studies : The inhibitory effects of various amino acid derivatives, including L-lysine analogs, on enzymes like trypsin and lysyl-tRNA synthetase, provide insights into the biochemical interactions and potential therapeutic uses of peptides like L-Lysinamide (Wang & Carpenter, 1968).
Amino Acid Recognition in Synthetases : Studies on the recognition of lysine and its analogs by lysyl-tRNA synthetases inform about the specificity and mechanism of action of these enzymes, which is relevant for understanding the role of peptides like L-Lysinamide in protein synthesis (Levengood, Ataide, Roy, & Ibba, 2004).
Eigenschaften
CAS-Nummer |
383123-18-0 |
|---|---|
Produktname |
L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- |
Molekularformel |
C85H141N27O15 |
Molekulargewicht |
1781.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI-Schlüssel |
GJLXVWOMRRWCIB-MERZOTPQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |
Kanonische SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |
Sequenz |
RYYRWKKKKKKK |
Synonyme |
Ac-RYYRWKKKKKKK-NH2 SER100 ZP120 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3062661.png)



![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)





![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
